molecular formula C10H12ClF2N3 B1458176 1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine CAS No. 1565827-81-7

1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine

Cat. No.: B1458176
CAS No.: 1565827-81-7
M. Wt: 247.67 g/mol
InChI Key: YUJNUNUYEORSDZ-UHFFFAOYSA-N
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Description

1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H12ClF2N3. It is a derivative of piperazine and pyridine, characterized by the presence of chloro and difluoromethyl groups on the pyridine ring.

Preparation Methods

The synthesis of 1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine typically involves the reaction of 5-chloro-4-(difluoromethyl)pyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chloro or difluoromethyl groups.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: In biological research, this compound is used to study the effects of chloro and difluoromethyl groups on biological systems.

    Industry: In industrial applications, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups play a crucial role in its binding affinity and activity. These groups can form hydrogen bonds and other interactions with target molecules, influencing the compound’s overall effect .

The pathways involved in its mechanism of action include inhibition of specific enzymes or receptors, modulation of signaling pathways, and interaction with cellular components. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

1-(5-Chloro-4-(difluoromethyl)pyridin-2-yl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of chloro and difluoromethyl groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for research and development, with promising applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-[5-chloro-4-(difluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF2N3/c11-8-6-15-9(5-7(8)10(12)13)16-3-1-14-2-4-16/h5-6,10,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJNUNUYEORSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C(=C2)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212357
Record name 1-[5-Chloro-4-(difluoromethyl)-2-pyridinyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565827-81-7
Record name 1-[5-Chloro-4-(difluoromethyl)-2-pyridinyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565827-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-Chloro-4-(difluoromethyl)-2-pyridinyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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